Bis(9-ethyl-3-carbazolyl)diphenylsilane
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Overview
Description
Bis(9-ethyl-3-carbazolyl)diphenylsilane: is a chemical compound with the molecular formula C40H34N2Si and a molecular weight of 570.816 g/mol . It is known for its unique structural properties, which include a silicon atom bonded to two diphenyl groups and two 9-ethyl-3-carbazolyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-ethyl-3-carbazolyl)diphenylsilane typically involves the reaction of 9-ethyl-3-carbazole with diphenyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bis(9-ethyl-3-carbazolyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives. Substitution reactions can result in various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(9-ethyl-3-carbazolyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine:
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it valuable in the development of new materials with tailored properties .
Mechanism of Action
The mechanism of action of Bis(9-ethyl-3-carbazolyl)diphenylsilane involves its ability to interact with other molecules through its silicon atom and carbazole groups. The silicon atom can form bonds with various nucleophiles, while the carbazole groups can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to act as a versatile building block in the synthesis of complex molecules and materials.
Comparison with Similar Compounds
- Bis(2-ethylhexyl)diphenylsilane
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
- Bis(9-xanthenyl)diphenylsilane
- Bis(diphenylmethyl)diphenylsilane
- Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
- Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane
- Bis(3-phenylpropyl)diphenylsilane
Uniqueness: Bis(9-ethyl-3-carbazolyl)diphenylsilane is unique due to the presence of the 9-ethyl-3-carbazolyl groups, which impart distinct photophysical properties and reactivity compared to other similar compounds. These properties make it particularly valuable in optoelectronic applications and advanced material synthesis.
Biological Activity
Bis(9-ethyl-3-carbazolyl)diphenylsilane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications, particularly focusing on its anticancer and antimicrobial activities. The compound's unique structure, featuring carbazole units, contributes to its diverse biological effects.
Chemical Structure and Properties
This compound is characterized by its dual carbazole moieties linked through a diphenylsilane bridge. The presence of the carbazole groups is significant as they are known for their electronic properties and ability to form aggregates that can influence biological interactions.
Synthesis
The synthesis of this compound typically involves a multi-step process, often utilizing palladium-catalyzed coupling reactions. The general synthetic route includes:
- Preparation of 9-ethyl-3-carbazole derivatives.
- Coupling these derivatives with diphenylsilane using palladium catalysts.
- Purification through chromatography to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 12 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it disrupts microbial cell membranes, leading to cell death.
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis rates, revealing increased early and late apoptotic cells upon treatment with the compound.
- Antimicrobial Study : Another research highlighted the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The study employed disk diffusion methods to assess antimicrobial activity, confirming that this compound exhibited notable inhibition zones compared to control agents.
Properties
CAS No. |
18845-50-6 |
---|---|
Molecular Formula |
C40H34N2Si |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
bis(9-ethylcarbazol-3-yl)-diphenylsilane |
InChI |
InChI=1S/C40H34N2Si/c1-3-41-37-21-13-11-19-33(37)35-27-31(23-25-39(35)41)43(29-15-7-5-8-16-29,30-17-9-6-10-18-30)32-24-26-40-36(28-32)34-20-12-14-22-38(34)42(40)4-2/h5-28H,3-4H2,1-2H3 |
InChI Key |
CLXJDUDJVDWLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Origin of Product |
United States |
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